molecular formula C33H46O8 B1247548 Avermectin B1b aglycone

Avermectin B1b aglycone

Cat. No. B1247548
M. Wt: 570.7 g/mol
InChI Key: IVLVHFFFOVKPKM-XMGCMGKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B1b aglycone is a member of pyrans.

Scientific Research Applications

Synthesis and Conversion

  • The structure of avermectins and milbemycins are interrelated. Avermectin B1b aglycone has been converted into derivatives like 13-deoxy-22,23-dihydroavermectin B1b aglycone, corresponding to milbemycin B-41D (Mrozik et al., 1983).

Biosynthesis Studies

  • Biosynthetic relationships of avermectins and their monosaccharides and aglycones have been studied. Research on avermectin biosynthesis involved feeding labeled compounds to Streptomyces avermitilis and analyzing the metabolites (Chen & Inamine, 1989).

Enhanced Production Techniques

  • Overexpression of the ABC transporter AvtAB in Streptomyces avermitilis, which is homologous to mammalian multidrug efflux pump P-glycoprotein, has been shown to enhance avermectin production (Qiu et al., 2011).
  • Optimization of culture conditions for avermectin B1b production using Artificial Neural Network methodology improved yield by up to 150% (Siddique et al., 2014).

Derivative Synthesis and Bioactivity

  • Novel avermectin B2a aglycon derivatives were synthesized, exhibiting good insecticidal and acaricidal activities, and excellent fungicidal activity against various pathogens (Huang et al., 2020).

Genetic Studies

  • Genetic mapping and analysis of haploid recombinants in Streptomyces avermitilis showed two different groups of avermectin-nonproducing mutants, with one group capable of converting avermectin aglycon to avermectins (Ikeda, Kotaki, & Ōmura, 1987).

properties

Product Name

Avermectin B1b aglycone

Molecular Formula

C33H46O8

Molecular Weight

570.7 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-12',21',24'-trihydroxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C33H46O8/c1-18(2)29-21(5)12-13-32(41-29)16-25-15-24(40-32)11-10-20(4)27(34)19(3)8-7-9-23-17-38-30-28(35)22(6)14-26(31(36)39-25)33(23,30)37/h7-10,12-14,18-19,21,24-30,34-35,37H,11,15-17H2,1-6H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27-,28+,29+,30+,32+,33+/m0/s1

InChI Key

IVLVHFFFOVKPKM-XMGCMGKSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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